molecular formula C22H25N3O5S3 B2505030 Ethyl 6-methyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)thieno[2,3-d]thiazole-5-carboxylate CAS No. 683790-91-2

Ethyl 6-methyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)thieno[2,3-d]thiazole-5-carboxylate

Cat. No. B2505030
CAS RN: 683790-91-2
M. Wt: 507.64
InChI Key: MDPOINMYPHBZIS-UHFFFAOYSA-N
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Description

The compound "Ethyl 6-methyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)thieno[2,3-d]thiazole-5-carboxylate" is a complex organic molecule that likely exhibits a range of interesting chemical and physical properties due to its heterocyclic and aromatic components. While the specific compound is not directly studied in the provided papers, similar compounds with thiazole and thieno[2,3-d]thiazole moieties have been synthesized and characterized, suggesting a rich area of research in heterocyclic chemistry.

Synthesis Analysis

The synthesis of related thiazole derivatives typically involves cyclization reactions and the formation of amide bonds. For example, the synthesis of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate involves the reaction of 4-methyl-(1-benzylidenehydrazinyl)-2-carbothioamide with ethyl bromopyruvate . Similarly, other compounds such as ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate are synthesized through cyclization of thioamide with 2-chloroacetoacetate . These methods could potentially be adapted for the synthesis of the compound , with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often elucidated using spectroscopic techniques such as FTIR, NMR, and X-ray diffraction, complemented by theoretical methods like density functional theory (DFT) . The molecular geometry, vibrational assignments, and chemical shifts can be predicted and compared with experimental data to confirm the structure of the synthesized compounds. The molecular electrostatic potential (MEP) map can also reveal the sites of hydrogen bonding and other intermolecular interactions .

Chemical Reactions Analysis

Thiazole derivatives can participate in various chemical reactions, including complex formation with metal ions. For instance, ethyl 2-aryl(methyl)sulfonylamino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylates have been shown to form complexes with Cu(II), Co(II), and Ni(II), with their solubility products determined . These reactions are important for understanding the coordination chemistry and potential applications of such compounds in catalysis or as ligands in metal complexes.

Physical and Chemical Properties Analysis

The physicochemical properties of thiazole derivatives, such as acid-base behavior, solubility, and chemical stability, are crucial for their practical applications. The solubility and stability of these compounds can influence their behavior in biological systems or as part of materials . The physical properties, including melting points, solubility in various solvents, and crystalline behavior, can be characterized using standard laboratory techniques.

Scientific Research Applications

Synthesis Techniques and Derivative Studies

Research on compounds related to Ethyl 6-methyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)thieno[2,3-d]thiazole-5-carboxylate focuses on synthesis techniques, derivative studies, and their potential applications. For instance, the compound has been synthesized through various methods, including cyclization of thioamide with 2-chloroacetoacetate, showcasing high yields and confirming structures through IR, 1H NMR, and MS spectra (Tang Li-jua, 2015). Furthermore, acylation of its related derivatives has yielded 2-acetyl(arylsulfonyl)amino derivatives, indicating the compound's versatility in creating a range of chemical entities (V. V. Dovlatyan et al., 2004).

Photochemical Studies

Photochemical rearrangements of dihydro-1,3-thiazines related to the compound have been studied, revealing unique chemical behavior under light, such as rearrangements to thiazolidine or acyclic thioamido-diene (Shameem H. Bhatia et al., 1998). These studies highlight the compound's potential in photodynamic therapy or light-activated drug release mechanisms.

Biological Activity Investigations

Several studies have focused on investigating the biological activities of related compounds. For example, derivatives containing penicillanic or cephalosporanic acid moieties have been synthesized, with some exhibiting antimicrobial, antilipase, and antiurease activities (Serap Başoğlu et al., 2013). This suggests the potential use of this compound in developing new antimicrobial agents.

Chemical Modification and Application

Research has also focused on chemical modifications to enhance the compound's pharmaceutical properties. For example, novel syntheses have aimed at creating derivatives with improved solubility or potency, leading to new potential applications in drug development (A. Dolzhenko et al., 2006). Additionally, studies on sulfonamide inhibitors related to this compound have shown promising results in targeting specific enzymes or receptors (M. Abdoli et al., 2017), indicating its potential in therapeutic interventions.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on how it interacts with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. This could include investigating its potential uses in fields like medicine or materials science .

properties

IUPAC Name

ethyl 6-methyl-2-[[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]amino]thieno[2,3-d][1,3]thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5S3/c1-4-30-21(27)18-14(3)17-20(31-18)24-22(32-17)23-19(26)15-5-7-16(8-6-15)33(28,29)25-11-9-13(2)10-12-25/h5-8,13H,4,9-12H2,1-3H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDPOINMYPHBZIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC(CC4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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